1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone
CAS No.: 1431697-92-5
Cat. No.: VC6662227
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431697-92-5 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.212 |
| IUPAC Name | 3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one |
| Standard InChI | InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) |
| Standard InChI Key | ULQMVKUZXDADKZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |
Introduction
Structural Characteristics and Nomenclature
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone belongs to the 1,5-naphthyridine family, a bicyclic heteroaromatic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5 . The compound’s structure features:
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A hydroxyl group (-OH) at position 4
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A methoxy group (-OCH₃) at position 6
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An acetyl group (-COCH₃) at position 3
The molecular formula is C₁₁H₁₀N₂O₃, yielding a molecular weight of 226.21 g/mol. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 226.21 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (N, O, carbonyl) |
| Rotatable Bonds | 2 (methoxy, acetyl) |
The acetyl group at position 3 introduces electron-withdrawing effects, potentially modulating the ring’s aromaticity and reactivity .
Synthetic Strategies
Cyclization Reactions
The 1,5-naphthyridine core is typically synthesized via cyclization reactions. A modified Skraup reaction using iodine or m-NO₂PhSO₃Na as oxidants has been employed for analogous 1,5-naphthyridines . For example, 3-bromo-1,5-naphthyridine derivatives are accessible via Skraup conditions starting from aminopyridines and glycerol . Adapting this method, the target compound could be synthesized from a suitably substituted 3-aminopyridine precursor bearing methoxy and hydroxyl groups.
The Conrad-Limpach reaction, involving condensation of β-ketoesters with aromatic amines, offers another route . For instance, β-ketoesters like ethyl acetoacetate could react with 4-amino-6-methoxypyridin-3-ol to form the naphthyridine skeleton, followed by decarboxylation to introduce the acetyl group .
Cycloaddition Approaches
[4+2] Cycloaddition reactions between aldimines and dienophiles have been used to construct 1,5-naphthyridines with stereochemical control . For example, aldimines derived from 3-aminopyridines react with styrenes to yield tetrahydro-1,5-naphthyridines, which aromatize under oxidative conditions . This method could be adapted to introduce the acetyl group via post-cyclization acetylation.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich C-2 and C-8 positions of 1,5-naphthyridines are susceptible to electrophilic attack . For the target compound, the acetyl group at C-3 may direct electrophiles to adjacent positions, enabling regioselective functionalization.
Nucleophilic Addition
Chiral Lewis acid-catalyzed additions to 1,5-naphthyridines have been reported. For example, asymmetric hydrogenation of 2a (a related naphthyridine) using ruthenium complexes achieves enantioselectivities up to 83:17 . Similar strategies could resolve racemic mixtures of the target compound.
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